molecular formula C11H9BrN2 B1522658 5-Bromo-4'-methyl-[2,3']bipyridinyl CAS No. 1187165-97-4

5-Bromo-4'-methyl-[2,3']bipyridinyl

Cat. No. B1522658
CAS RN: 1187165-97-4
M. Wt: 249.11 g/mol
InChI Key: HJELNLLGPHYCSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4’-methyl-[2,3’]bipyridinyl is a chemical compound with the CAS Number: 351457-72-2 . It has a molecular weight of 249.11 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester was described in a patent . Another study reported an optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine .


Molecular Structure Analysis

The InChI code for 5-Bromo-4’-methyl-[2,3’]bipyridinyl is 1S/C11H9BrN2/c1-8-10 (6-14-7-11 (8)12)9-2-4-13-5-3-9/h2-7H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-4’-methyl-[2,3’]bipyridinyl include a molecular weight of 249.11 . More specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Role in Organic Synthesis

In organic synthesis, this compound serves as a versatile building block. It’s particularly valuable in nucleophilic substitution reactions , where it can replace a bromine atom with other functional groups, enabling the synthesis of a wide array of bipyridinyl derivatives. These derivatives are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Safety and Hazards

The safety information for 5-Bromo-4’-methyl-[2,3’]bipyridinyl includes hazard statements H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

3-(5-bromopyridin-2-yl)-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c1-8-4-5-13-7-10(8)11-3-2-9(12)6-14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJELNLLGPHYCSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4'-methyl-[2,3']bipyridinyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4'-methyl-[2,3']bipyridinyl
Reactant of Route 2
Reactant of Route 2
5-Bromo-4'-methyl-[2,3']bipyridinyl
Reactant of Route 3
Reactant of Route 3
5-Bromo-4'-methyl-[2,3']bipyridinyl
Reactant of Route 4
Reactant of Route 4
5-Bromo-4'-methyl-[2,3']bipyridinyl
Reactant of Route 5
Reactant of Route 5
5-Bromo-4'-methyl-[2,3']bipyridinyl
Reactant of Route 6
Reactant of Route 6
5-Bromo-4'-methyl-[2,3']bipyridinyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.